molecular formula C12H20Cl2O7 B12591897 3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride CAS No. 608513-15-1

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride

Cat. No.: B12591897
CAS No.: 608513-15-1
M. Wt: 347.19 g/mol
InChI Key: FYLNLRVLJGYVAL-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride is a chemical compound known for its unique structure and properties. It is a derivative of hexaethylene glycol, which is a polyether compound. This compound is characterized by its multiple ether linkages and terminal chloride groups, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride typically involves the chlorination of hexaethylene glycol. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the conversion of hydroxyl groups to chloride groups.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The ether linkages in the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include amines (for forming amides), thiols (for forming thioethers), and alcohols (for forming ethers). These reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would yield an ether.

Scientific Research Applications

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride exerts its effects is primarily through its ability to form stable ether linkages. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride is unique due to its terminal chloride groups, which make it highly reactive and versatile in various chemical reactions. This reactivity distinguishes it from its parent compound, hexaethylene glycol, and other similar polyethers.

Properties

CAS No.

608513-15-1

Molecular Formula

C12H20Cl2O7

Molecular Weight

347.19 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-chloro-2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl chloride

InChI

InChI=1S/C12H20Cl2O7/c13-11(15)9-20-7-5-18-3-1-17-2-4-19-6-8-21-10-12(14)16/h1-10H2

InChI Key

FYLNLRVLJGYVAL-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCC(=O)Cl)OCCOCCOCC(=O)Cl

Origin of Product

United States

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